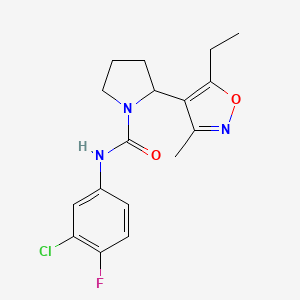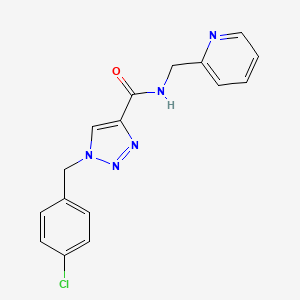![molecular formula C19H22N4O3 B6100877 N-(sec-butyl)-5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B6100877.png)
N-(sec-butyl)-5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(sec-butyl)-5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine, also known as DMXB-A, is a chemical compound that has been of interest in scientific research due to its potential therapeutic effects. This compound belongs to the class of compounds known as nicotinic acetylcholine receptor agonists and has been shown to have a high affinity for the α7 subtype of nicotinic acetylcholine receptors.
Mécanisme D'action
N-(sec-butyl)-5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine exerts its effects by binding to and activating the α7 subtype of nicotinic acetylcholine receptors. Activation of these receptors leads to the release of various neurotransmitters such as dopamine, glutamate, and acetylcholine. This results in the modulation of various physiological processes such as cognition, inflammation, and neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the release of various neurotransmitters such as dopamine, glutamate, and acetylcholine. This compound has also been shown to have anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(sec-butyl)-5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine in lab experiments is its high affinity for the α7 subtype of nicotinic acetylcholine receptors. This makes it a useful tool for studying the physiological and biochemical effects of α7 receptor activation. One limitation of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(sec-butyl)-5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine. One direction is to further investigate its potential therapeutic effects in neurological disorders such as Alzheimer's disease, schizophrenia, and depression. Another direction is to study its potential use in the treatment of inflammatory disorders such as rheumatoid arthritis. Additionally, further research is needed to better understand the mechanisms underlying the biochemical and physiological effects of this compound.
Méthodes De Synthèse
The synthesis of N-(sec-butyl)-5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine involves the reaction of 2,3-dimethoxybenzoyl chloride with 2-aminopyridine, followed by the reaction of the resulting compound with sec-butylamine and 1,2,4-oxadiazole-5-carboxylic acid. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
N-(sec-butyl)-5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine has been studied extensively in scientific research for its potential therapeutic effects. It has been shown to have neuroprotective effects, anti-inflammatory effects, and cognitive enhancing effects. This compound has also been studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, schizophrenia, and depression.
Propriétés
IUPAC Name |
N-butan-2-yl-5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-5-12(2)21-16-10-9-13(11-20-16)19-22-18(23-26-19)14-7-6-8-15(24-3)17(14)25-4/h6-12H,5H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POAMFRRWMUVUJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC=C(C=C1)C2=NC(=NO2)C3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(dimethylamino)-4-quinolinyl]-2-[4-(2-furoyl)-1-piperazinyl]acetamide dihydrochloride](/img/structure/B6100812.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}ethanamine](/img/structure/B6100826.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2-(4-ethylphenyl)-4-quinolinecarboxamide](/img/structure/B6100844.png)
![1-(2-chlorophenyl)-5-{[(4-fluorophenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6100862.png)
![[2-ethyl-3-(4-fluorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetic acid](/img/structure/B6100869.png)
![N-methyl-2-(1-methyl-1H-pyrazol-4-yl)-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}ethanamine](/img/structure/B6100885.png)


![5,6-dimethyl-2-[(2-phenoxyethyl)thio]-4(1H)-pyrimidinone](/img/structure/B6100898.png)
![3-[1-(3,4-dimethoxybenzyl)-2-piperidinyl]pyridine](/img/structure/B6100904.png)
![N-(2-methoxyethyl)-N-{[5-methyl-2-(1-naphthyl)-1,3-oxazol-4-yl]methyl}-2-propanamine](/img/structure/B6100905.png)
![4-{5-[4-(methoxycarbonyl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B6100911.png)
![ethyl 3-benzyl-1-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinecarboxylate](/img/structure/B6100914.png)
![3-[2-(1-cyclohexyl-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2-oxoethyl]-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6100918.png)